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molecular formula C13H11N3O5S B5168717 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 59826-54-9

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5168717
M. Wt: 321.31 g/mol
InChI Key: OCEZJTJAJHRHDA-UHFFFAOYSA-N
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Patent
US04018762

Procedure details

To 2.31 liters of DMF is added 479 grams (2.75 moles) of 3-(chloroacetamino)-5-methylisoxazole followed by 699 grams (2.9 moles) of sodium saccharin dihydrate. The mixture is heated to 100° C. and this temperature is maintained for 2 hours. The cooled reaction mixture is poured into 8 liters of water, filtered and the wet cake is recrystallized from 15 liters of ethanol to give 658 grams (74.8%) of 2,3,dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide, mp 218-220° C.; I.R. and NMR spectra are consistant with the structure.
Name
Quantity
2.31 L
Type
reactant
Reaction Step One
Name
3-(chloroacetamino)-5-methylisoxazole
Quantity
479 g
Type
reactant
Reaction Step One
Name
sodium saccharin dihydrate
Quantity
699 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.Cl[N:7]([C:11]1[CH:15]=[C:14]([CH3:16])[O:13][N:12]=1)[C:8]([CH3:10])=[O:9].O.O.[S:19]1([C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:23](=[O:24])[NH:22]1)(=[O:21])=[O:20].[Na]>O>[CH3:16][C:14]1[O:13][N:12]=[C:11]([NH:7][C:8](=[O:9])[CH2:10][N:22]2[C:23](=[O:24])[C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][C:30]=3[S:19]2(=[O:20])=[O:21])[CH:15]=1 |f:2.3.4.5,^1:30|

Inputs

Step One
Name
Quantity
2.31 L
Type
reactant
Smiles
CN(C)C=O
Name
3-(chloroacetamino)-5-methylisoxazole
Quantity
479 g
Type
reactant
Smiles
ClN(C(=O)C)C1=NOC(=C1)C
Step Two
Name
sodium saccharin dihydrate
Quantity
699 g
Type
reactant
Smiles
O.O.S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Step Three
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the wet cake is recrystallized from 15 liters of ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)NC(CN1S(C2=C(C1=O)C=CC=C2)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 658 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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